2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
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Overview
Description
2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a dicarbonyl compound and an amine.
Coupling Reactions: The final step involves coupling the oxadiazole and imidazole intermediates with the acetamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s properties are explored for use in advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide
- 2-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide
Uniqueness
The uniqueness of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, while the oxadiazole and imidazole rings contribute to its stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-4-2-5-15(8-14)10-23-19(28)12-27-11-18(24-13-27)20-25-21(29-26-20)16-6-3-7-17(22)9-16/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKEZBFQPECRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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